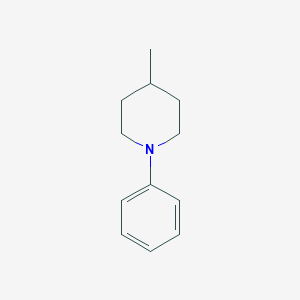![molecular formula C15H11F4N3O4S2 B262544 2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in laboratory experiments.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been reported to reduce the production of certain inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide in lab experiments is its potential therapeutic applications in cancer and inflammation. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide. One direction is to study its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the synthesis method to produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Conclusion:
In conclusion, 2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a chemical compound that has shown potential therapeutic applications in cancer and inflammation. Its synthesis method has been optimized to produce high yields of the compound, and its mechanism of action is believed to inhibit the activity of certain enzymes and proteins. Although it has limitations in lab experiments, further research is needed to fully understand its potential in other diseases and to optimize its synthesis method.
Synthesis Methods
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyaniline with thiophosgene followed by reaction with 4-aminobenzenesulfonamide. This method has been reported in various scientific journals and has been optimized to produce high yields of the compound.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has shown potential therapeutic applications in various scientific research studies. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting cancer cell growth. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
properties
Product Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
|---|---|
Molecular Formula |
C15H11F4N3O4S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11F4N3O4S2/c1-26-13-11(18)9(16)8(10(17)12(13)19)14(23)22-15(27)21-6-2-4-7(5-3-6)28(20,24)25/h2-5H,1H3,(H2,20,24,25)(H2,21,22,23,27) |
InChI Key |
UCGQESPXOSQDSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)F)F |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)